(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid
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Overview
Description
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid is a synthetic amino acid derivative. It is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a widely used protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a substitution reaction, where the protected amino acid is reacted with a suitable methylsulfanyl reagent under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to convert the sulfoxide or sulfone derivatives back to the methylsulfanyl group.
Substitution: The compound can participate in substitution reactions, where the Fmoc group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methylsulfanyl derivatives.
Substitution: Various protected or functionalized amino acids.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid is used in the synthesis of peptides and proteins. Its ability to protect amino groups makes it valuable in solid-phase peptide synthesis.
Biology
In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for the synthesis of peptides that can be used as probes or inhibitors in biochemical assays.
Medicine
In medicine, the compound is explored for its potential in drug development. Peptides synthesized using this compound can be used as therapeutic agents or diagnostic tools.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new synthetic methodologies and processes.
Mechanism of Action
The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific peptide sequence it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-({[(tert-Butoxycarbonyl)amino]-3-(methylsulfanyl)propanoic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) group for protection.
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(ethylsulfanyl)propanoic acid: Similar but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
The uniqueness of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid lies in its combination of the Fmoc protecting group and the methylsulfanyl group. This combination provides specific reactivity and stability, making it particularly useful in peptide synthesis and other applications where selective protection and functionalization are required.
Properties
Molecular Formula |
C19H19NO4S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C19H19NO4S/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 |
InChI Key |
SKNJDZVHMNQAGO-QGZVFWFLSA-N |
Isomeric SMILES |
CSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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